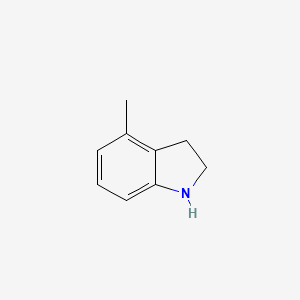
4-Methylindoline
Vue d'ensemble
Description
4-Methylindoline, also known as 4-Methyl-1H-indole-2,3-dione, is a compound with a molecular weight of 161.16 . It is also referred to as 1H-Indole, 2,3-dihydro-4-methyl- . It is a significant type of heterocycle found in proteins in the form of amino acids .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
The IUPAC name of 4-Methylindoline is 4-methyl-1H-indole-2,3-dione . The InChI code is 1S/C9H7NO2/c1-5-3-2-4-6-7(5)8(11)9(12)10-6/h2-4H,1H3, (H,10,11,12) .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They show various biologically vital properties and owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
4-Methylindoline has a molecular weight of 161.16 . It has unique physical and chemical properties, such as the network of hydrogen bonds, large surface tension, high specific heat capacity, and high polarity, which helps many organic reactions to proceed with a high reaction rate and selectivity and to provide excellent yields .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methylindoline, focusing on six unique fields:
Pharmaceuticals and Drug Development
4-Methylindoline is a valuable scaffold in the synthesis of various pharmaceutical compounds. Its indole structure is crucial for the development of drugs with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . Researchers have explored its potential in creating new therapeutic agents that can target specific receptors and pathways in the body.
Organic Synthesis
In organic chemistry, 4-Methylindoline is used as a building block for the synthesis of complex molecules. Its ability to participate in various chemical reactions, such as electrophilic substitution and cycloaddition, makes it a versatile intermediate in the construction of polycyclic structures . This versatility is particularly useful in the design of novel compounds with potential applications in materials science and medicinal chemistry.
Photochemical Reactions
4-Methylindoline plays a significant role in photochemical reactions, especially in [2+2] photocycloaddition processes . These reactions are essential for creating new cyclic compounds that can be used in various scientific and industrial applications. The unique properties of 4-Methylindoline allow it to absorb light and undergo specific transformations, making it a valuable component in photochemistry.
Biological Research
In biological research, 4-Methylindoline derivatives are studied for their interactions with biological systems. These compounds can bind to proteins, enzymes, and nucleic acids, influencing various biological processes . This makes them useful tools for studying cellular mechanisms and developing new diagnostic and therapeutic strategies.
Safety and Hazards
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in the synthesis and application of 4-Methylindoline and its derivatives.
Mécanisme D'action
Target of Action
4-Methylindoline, like other indole derivatives, is known to interact with multiple receptors . . Indole derivatives have been found to bind with high affinity to various receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The exact pathways and downstream effects influenced by 4-Methylindoline would need further investigation.
Pharmacokinetics
Indoline structures are known to interact with the amino acid residues of proteins in a hydrophobic manner, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds, increasing their water solubility and decreasing their lipid solubility . These properties could potentially impact the bioavailability of 4-Methylindoline.
Result of Action
Indole derivatives are known to possess various biological activities, which could potentially result in a wide range of effects .
Action Environment
The synthesis of indole derivatives is known to be influenced by various factors, including environmental conditions .
Propriétés
IUPAC Name |
4-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-4,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRIUSPUGCAPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977698 | |
| Record name | 4-Methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylindoline | |
CAS RN |
62108-16-1 | |
| Record name | 4-Methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



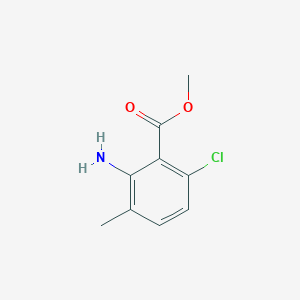
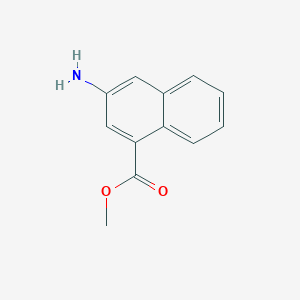

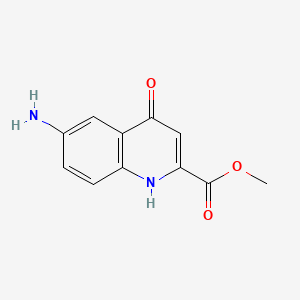
![Methyl [4-(acetylamino)phenoxy]acetate](/img/structure/B3022613.png)
![Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3022614.png)
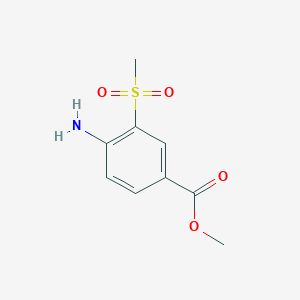
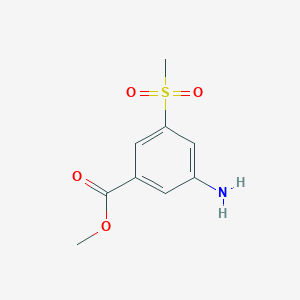

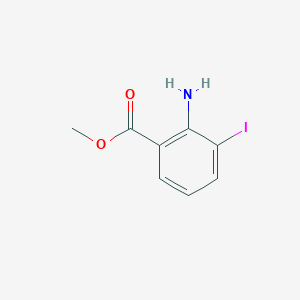
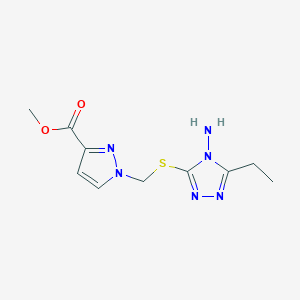
![2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B3022621.png)